molecular formula C2H6NNaO3S2 B12659270 Sodium 2-aminoethyl thiosulphate CAS No. 94023-64-0

Sodium 2-aminoethyl thiosulphate

Cat. No.: B12659270
CAS No.: 94023-64-0
M. Wt: 179.20 g/mol
InChI Key: VAVJLFXZXXAKRM-UHFFFAOYSA-M
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Description

Sodium 2-aminoethyl thiosulphate is a specialized organosulfur compound offered for research applications. This chemical is of significant interest in biochemical and physiological studies due to its role as a precursor in sulfur metabolism and its potential to function as a hydrogen sulfide (H₂S) donor. H₂S is recognized as a crucial gasotransmitter, alongside nitric oxide and carbon monoxide, with fundamental roles in modulating oxidative stress, mitigating inflammatory responses, and serving as a cerebral vasodilator and neuromodulator . Researchers utilize this compound to explore these pathways and their implications for vascular and neurological health. The primary research applications for this compound include investigations into H₂S-based signaling mechanisms, studies on oxidative redox stress due to its antioxidant properties, and the exploration of its chelation effects on pro-oxidative cation metals like iron and copper . It is also relevant in the development of sustained-release nanoparticle drug delivery systems, as demonstrated in preclinical models for conditions like chronic kidney disease and hypertension . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94023-64-0

Molecular Formula

C2H6NNaO3S2

Molecular Weight

179.20 g/mol

IUPAC Name

sodium;2-oxidosulfonothioyloxyethanamine

InChI

InChI=1S/C2H7NO3S2.Na/c3-1-2-6-8(4,5)7;/h1-3H2,(H,4,5,7);/q;+1/p-1

InChI Key

VAVJLFXZXXAKRM-UHFFFAOYSA-M

Canonical SMILES

C(COS(=O)(=S)[O-])N.[Na+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches

Direct synthesis strategies for Sodium 2-aminoethyl thiosulphate predominantly involve the reaction of a C2-amino-thiol precursor with a thiosulphate-donating agent. This approach is favored for its relative simplicity and efficiency.

Reaction of 2-Aminoethanethiol with Thiosulphate Donors

The most common and well-established method for the synthesis of this compound is the reaction of 2-aminoethanethiol, also known as cysteamine (B1669678), with a suitable thiosulphate donor, typically sodium thiosulphate. This reaction is a classic example of Bunte salt formation.

The formation of this compound from 2-aminoethanethiol and sodium thiosulphate proceeds via a nucleophilic substitution reaction. In this mechanism, the sulfur atom of the thiol group in 2-aminoethanethiol acts as the nucleophile. It attacks the sulfur atom of the thiosulphate ion (S₂O₃²⁻). This process is analogous to the well-documented Sₙ2 reaction of alkyl halides with sodium thiosulphate. myttex.net

While the outline refers to the displacement of sulfite (B76179) groups, in the context of the reaction between a thiol and a thiosulphate, it is more accurate to describe the mechanism as a nucleophilic attack on one of the sulfur atoms of the thiosulphate. The thiosulphate ion itself is the sulfur donor. The reaction involves the cleavage of the S-S bond within the thiosulphate molecule upon attack by the thiolate anion of cysteamine.

Kinetic studies on the hydrolysis of Bunte salts, which is the reverse reaction, support a mechanism involving substitution at a sulfur atom. datapdf.com The forward reaction, the synthesis from a thiol, follows the same mechanistic principles. The rate of this reaction is influenced by the nucleophilicity of the thiol and the electrophilicity of the thiosulphate sulfur atom.

The stoichiometry of the reactants is a critical factor in maximizing the yield of this compound. Typically, equimolar quantities of 2-aminoethanethiol and sodium thiosulphate are used. datapdf.com However, slight excesses of one reactant may be employed to drive the reaction to completion, depending on the specific reaction conditions.

Optimizing the yield involves careful control of reaction parameters such as temperature, reaction time, and pH. For the synthesis of sodium thiosulfate (B1220275) itself from sodium sulfite and sulfur, a pH of 11 and a temperature of 100°C for 25 minutes have been reported to be optimal. google.com While not directly for the synthesis of the target compound, this provides an indication of the conditions that can favor thiosulfate stability and reactivity. The yield of Bunte salt formation can be affected by side reactions, such as the oxidation of the thiol to a disulfide. Therefore, maintaining an inert atmosphere, for example by bubbling nitrogen through the reaction mixture, can be beneficial. datapdf.com

The following table outlines key parameters and their general impact on the synthesis:

ParameterEffect on Yield and PurityTypical Conditions
Stoichiometry Near equimolar ratios are generally optimal to prevent unreacted starting materials from contaminating the product.1:1 molar ratio of 2-aminoethanethiol to sodium thiosulphate.
Temperature Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition.Room temperature to slightly elevated temperatures (e.g., 40-50°C). datapdf.com
Reaction Time Sufficient time is required for the reaction to reach completion.Several hours to overnight, monitored by techniques like TLC or HPLC. datapdf.com
pH The pH can affect the nucleophilicity of the thiol and the stability of the product.Neutral to slightly alkaline conditions are generally preferred.

The choice of solvent plays a crucial role in the synthesis of this compound. The solvent must be able to dissolve both the hydrophilic sodium thiosulphate and the more organic 2-aminoethanethiol. Aqueous solutions are commonly employed, often mixed with a co-solvent to enhance the solubility of the thiol.

Commonly used solvent systems include:

Water: As a polar, protic solvent, water is effective at dissolving sodium thiosulphate.

Ethanol (B145695)/Water mixtures: The addition of ethanol improves the solubility of 2-aminoethanethiol and can facilitate the reaction. A 20% ethanol in water mixture has been used for the synthesis of S-ethyl thiosulfate. datapdf.com

Dioxane: This has also been recommended as a solvent for Bunte salt synthesis. myttex.net

The reaction environment should be controlled to minimize side reactions. As mentioned, the exclusion of oxygen is important to prevent the oxidative dimerization of 2-aminoethanethiol to form cystamine. The pH of the reaction medium should also be monitored and controlled, as highly acidic or basic conditions can lead to the decomposition of the Bunte salt product.

Oxidative Coupling Reactions with Sulfur-Containing Precursors

Currently, there is limited specific information available in the scientific literature describing the synthesis of this compound via oxidative coupling reactions. While oxidative coupling is a powerful tool for forming S-S bonds, the direct formation of the S-thiosulfate linkage from a thiol via an oxidative route is not a standard or well-documented method for this particular compound.

Alternative Synthetic Pathways

While the direct reaction of 2-aminoethanethiol with thiosulphate is the most prevalent synthetic route, alternative pathways can be envisaged, drawing from general methodologies for the synthesis of Bunte salts and related sulfur compounds.

One potential alternative involves the ring-opening of an aziridine (B145994) precursor with a thiosulphate nucleophile. The reaction of N-activated aziridines with various nucleophiles is a well-established method for the synthesis of 1,2-difunctionalized amines. In principle, the thiosulphate ion could act as a nucleophile to open the aziridine ring, leading to the formation of this compound. Studies have shown the successful ring-opening of aziridines with thiophenol, demonstrating the feasibility of sulfur nucleophiles in such reactions. nih.gov The regioselectivity of the ring-opening would be a key consideration in this approach.

Another conceivable alternative is the reaction of a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, with sodium thiosulphate. This would be a direct application of the classical Bunte salt synthesis from an alkyl halide. myttex.net However, the reactivity and stability of 2-haloethylamines under the reaction conditions would need to be carefully managed to avoid side reactions, such as aziridine formation.

Alkylation of Thiosulphates

A primary and general method for the synthesis of S-alkylthiosulfates, commonly known as Bunte salts, is the alkylation of sodium thiosulfate. wikipedia.org This reaction proceeds via a standard nucleophilic substitution mechanism. The thiosulfate anion (S₂O₃²⁻) acts as a potent nucleophile, attacking an alkyl halide and displacing the halide leaving group. rsc.org

This process is typically carried out in a suitable solvent, and reaction conditions can be adjusted to optimize the yield. orgsyn.org The use of an inert atmosphere can sometimes improve yields by preventing unwanted side reactions. orgsyn.org

Table 1: General Reaction for Alkylation of Thiosulphate

Reactant 1 Reactant 2 Product (Bunte Salt) Mechanism

Nucleophilic Substitution Reactions Involving Activated Thiosulphates and Amines

Alternative synthetic strategies involve the reaction of amines with thiosulphate-containing molecules. Specific methods have been developed for the synthesis of N-monosubstituted S-aminoethyl hydrogen thiosulphates where the substituent contains a sulphone group. rsc.org While detailed mechanisms for the general synthesis of the parent compound via this route are less commonly documented, the principle involves a nucleophilic attack by an amine on a thiosulphate-related substrate.

Another described synthesis involves the reaction of 2-aminoethanethiol with sodium thiosulfate. ontosight.ai In this approach, the thiol group of 2-aminoethanethiol is the reactive center that engages with the thiosulfate.

Derivatization from Related Aminoethyl Compounds (e.g., L-Cysteine)

This compound and its derivatives can also be synthesized starting from more complex, structurally related aminoethyl compounds like L-cysteine. A notable example is the reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine (ACESC) with thiosulfate. nih.gov This reaction, conducted in formic or acetic acid, proceeds quantitatively to yield equimolar amounts of L-alanine sulfodisulfane (2-amino-2-carboxyethyl sulfodisulfane) and L-alanine 3-sulfinic acid. nih.gov The L-alanine sulfodisulfane can be isolated as a pure monosodium salt with a high theoretical yield of 92%. nih.gov

This method demonstrates the versatility of using cysteine derivatives as precursors for complex thiosulphate compounds. S-Aminoethyl-L-cysteine, also known as thialysine, is another related cysteine derivative that serves as a structural analogue. wikipedia.orgnih.gov

Table 2: Synthesis via Cysteine Derivatization

Starting Material Reagent Product Yield Reference

Stability and Degradation Pathways in Reaction Environments

The stability of this compound is intrinsically linked to the chemical properties of the thiosulfate group. Thiosulfate salts are known to be susceptible to degradation under specific environmental conditions, particularly in acidic solutions. wikipedia.orggoogle.com

When solutions of thiosulfate salts are treated with acids, even dilute ones, they characteristically decompose. wikipedia.org The initial protonation occurs at a sulfur atom. wikipedia.org This acidification leads to complete decomposition, yielding elemental sulfur, sulfur dioxide, and water. wikipedia.orgsciencemadness.org This acid-catalyzed degradation is a significant pathway in many reaction environments. rsc.org

Furthermore, the S-alkylthiosulfate structure (Bunte salt) is susceptible to hydrolysis under acidic conditions, which cleaves the S-S bond to afford the corresponding thiol. wikipedia.orgrsc.org This hydrolysis represents a key degradation pathway for this compound, which would lead to the formation of 2-aminoethanethiol.

Studies on the stability of sodium thiosulfate solutions have shown that they are sensitive to temperature and light. When mixed with other compounds, such as sodium nitroprusside, the stability is maintained for up to 48 hours when protected from light and stored at room temperature. nih.gov However, exposure to light can increase the rate of degradation. nih.gov Similarly, higher temperatures and humidity can accelerate decomposition. nih.gov Solutions of sodium thiosulfate have been found to be physically and chemically stable for at least 24 hours at room temperature (25°C) in polyolefin bags, regardless of light exposure. semanticscholar.orgresearchgate.net The pH of these solutions remains relatively stable, with maximal variations of around 0.24 pH units observed. semanticscholar.org

Table 3: Compound Names

Compound Name
This compound
Sodium thiosulfate
2-chloroethylamine
2-bromoethylamine
S-alkylthiosulfates (Bunte salts)
Thioglycolic acid
2-aminoethanethiol
N-monosubstituted S-aminoethyl hydrogen thiosulphates
S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine
L-alanine sulfodisulfane
L-alanine 3-sulfinic acid
S-Aminoethyl-L-cysteine
Sodium nitroprusside
Sulfur

Advanced Spectroscopic and Chromatographic Characterization

Spectrophotometric Analysis Techniques

Spectrophotometry offers robust methods for the analysis of Sodium 2-aminoethyl thiosulphate, leveraging its interaction with electromagnetic radiation.

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the quantitative analysis of this compound. The thiosulfate (B1220275) group within the molecule exhibits characteristic absorbance in the UV region. Studies have shown that thiosulfate has a strong absorbance peak at approximately 214-216 nm. researchgate.net This absorbance maximum allows for the direct quantification of the compound in solution. Another report indicates a peak maximum at a wavelength of 218 nm. researchgate.net For analytical purposes, scanning a solution of the compound, such as a 100 µg/mL solution in purified water, can confirm the wavelength of maximum absorbance, which has been identified at 210 nm in some method development studies. humanjournals.com

Decoloration Spectrophotometry with Redox Indicators (e.g., Methylene (B1212753) Blue)

Decoloration spectrophotometry provides an indirect method for quantifying this compound. This technique relies on the reducing properties of the thiosulfate group. Methylene blue, a redox indicator, is blue in its oxidized state and colorless in its reduced form. spectroscopyonline.comresearchgate.net In an acidic medium, this compound will reduce methylene blue, causing the blue color of the solution to fade. spectroscopyonline.comresearchgate.net

The degree of this decoloration is directly proportional to the concentration of the thiosulfate compound present. spectroscopyonline.comresearchgate.net The change in absorbance is measured at the maximum absorption wavelength of methylene blue, which is 664 nm. spectroscopyonline.comresearchgate.net By measuring the decrease in absorbance (ΔAU), a linear relationship with the concentration of thiosulfate can be established, allowing for its accurate determination. spectroscopyonline.comresearchgate.net This method is noted for its high sensitivity and simplicity. researchgate.net

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate analysis of this compound. A common approach involves reversed-phase HPLC (RP-HPLC). Validation of the method in accordance with guidelines from the International Conference on Harmonisation (ICH) ensures its reliability for routine analysis. researchgate.netnih.gov This includes demonstrating specificity, linearity, accuracy, precision, and robustness. humanjournals.comresearchgate.net

Specificity is confirmed by ensuring that no interfering peaks from other components are observed at the retention time of the target analyte. nih.gov Linearity is established by demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range. humanjournals.comijsr.net

Mobile Phase Optimization for Resolution

The composition of the mobile phase is a critical parameter in achieving optimal separation and peak shape in HPLC. For thiosulfate analysis, various mobile phase compositions have been investigated. One effective mobile phase consists of a mixture of a buffer and an organic solvent. For instance, a mobile phase composed of 0.01 M phosphate (B84403) buffer (pH adjusted to 7.1) and methanol (B129727) in an 85:15 ratio, containing 1.698 g/L of Tetrabutylammonium hydrogen sulphate, has been successfully used. humanjournals.com

In another method, a trinary solvent mixture of water, acetonitrile (B52724), and triethylamine (B128534) (838:160:2, v/v) adjusted to a pH of 5.5 has proven effective for separating related compounds. nih.gov The optimization process often involves adjusting the pH and the proportion of the organic solvent, like acetonitrile, to minimize peak tailing and improve resolution. nih.govcore.ac.uk For instance, the resolution of some sulfur compounds was found to decrease as the pH increases, leading to the selection of an acidic pH for better separation. core.ac.uk

Detection Wavelengths and Sensitivity Parameters

The choice of detection wavelength is paramount for achieving high sensitivity in HPLC analysis. For this compound, UV detection is commonly employed. Based on its UV-Vis spectrum, a wavelength of around 210 nm is often utilized for its estimation. humanjournals.com Other studies have also pointed to wavelengths of 215 nm as being suitable for detection. nih.gov The selection of the wavelength is based on finding the maximum absorbance of the analyte to ensure the highest possible sensitivity. nih.gov

The sensitivity of an HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For a related thiosulfate analysis using ion chromatography, an LOD of 0.15 mg/L and an LOQ of 0.06 mg/L have been reported, demonstrating the high sensitivity achievable with chromatographic methods. ijsr.net

Interactive Data Table: HPLC Method Parameters for Thiosulfate Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclips XBD-C8C18 (250 mm x 4.6 mm, 5 µm)Zorbax Extend C-18
Mobile Phase 0.01 M phosphate buffer (pH 7.1) and methanol (85:15) with Tetrabutylammonium hydrogen sulphateWater, acetonitrile, and triethylamine (838:160:2, v/v), pH 5.50.1% phosphoric acid and acetonitrile (62:38, v/v)
Flow Rate 1.0 mL/min1.4 mL/min1.0 mL/min
Detection Wavelength 210 nm254 nm275 nm
Column Temperature 25°CRoom Temperature25°C

Ion Chromatography (IC) for Assay and Impurity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound, providing detailed information about the molecular framework at the atomic level. hyphadiscovery.comslideshare.net

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques used to map the proton and carbon skeletons of a molecule. bbhegdecollege.com For this compound (NH₂-CH₂-CH₂-S-SO₃Na), the spectra would exhibit characteristic signals for the two methylene (-CH₂-) groups.

¹H-NMR: The spectrum is expected to show two distinct multiplets, likely triplets, corresponding to the two adjacent methylene groups. The protons on the carbon adjacent to the amino group (H₂N-CH₂ -) would appear at a different chemical shift compared to the protons on the carbon adjacent to the thiosulfate group (-CH₂ -S-SO₃⁻). The integration of these signals would confirm the presence of two protons in each group.

¹³C-NMR: The spectrum would display two signals corresponding to the two unique carbon atoms in the ethyl backbone. The chemical shifts would be influenced by the neighboring heteroatoms (nitrogen and sulfur), allowing for unambiguous assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H H₂N-CH₂ -~3.1 - 3.3Triplet (t)
¹H -CH₂ -S-SO₃⁻~3.3 - 3.5Triplet (t)
¹³C H₂N-C H₂-~38 - 42-
¹³C -C H₂-S-SO₃⁻~33 - 37-

Note: These are estimated values and may vary based on solvent and experimental conditions.

Saturation Transfer Difference (STD)-NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large macromolecular receptors, such as proteins. glycopedia.euichorlifesciences.com The experiment identifies which protons of a ligand are in close proximity to the receptor in the bound state, a process known as epitope mapping. nih.gov

In the context of this compound, STD-NMR could be employed if the compound is being investigated for its interaction with a specific biological target. The experiment involves selectively saturating a region of the NMR spectrum where only the protein resonates. This saturation is transferred via spin diffusion to the protons of the bound ligand. glycopedia.eu When the ligand dissociates, it carries this saturation information with it. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained which shows signals only from the protons of the ligand that were in close contact with the protein. ichorlifesciences.comnih.gov The intensity of these STD signals provides information on which parts of the this compound molecule (the amino group, or the thiosulfate end) are critical for binding to the target. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its primary functional components: the amine group (N-H), the alkyl chain (C-H), and the thiosulfate group (S-O and S=S). nih.govresearchgate.net

N-H Vibrations: The primary amine group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ and a bending (scissoring) vibration around 1590-1650 cm⁻¹.

C-H Vibrations: The methylene groups (-CH₂-) of the ethyl backbone would show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1450-1470 cm⁻¹. libretexts.org

Thiosulfate Vibrations: The thiosulfate group (S₂O₃²⁻) has characteristic strong absorption bands. Based on spectra of inorganic thiosulfates, strong S-O stretching vibrations are expected around 1000-1125 cm⁻¹ and S-S stretching vibrations may appear at lower wavenumbers. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupType of VibrationIntensity
3300 - 3500N-H (Amine)StretchingMedium
2850 - 2960C-H (Alkyl)StretchingMedium
1590 - 1650N-H (Amine)BendingMedium-Strong
1450 - 1470C-H (Alkyl)BendingMedium
1000 - 1125S-O (Thiosulfate)StretchingStrong
~650S-S (Thiosulfate)StretchingMedium-Weak

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₂H₆NNaO₃S₂, the theoretical elemental composition can be precisely calculated based on its atomic constituents and molecular weight of 179.20 g/mol . nih.govepa.gov This analysis provides the expected weight percentages of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur.

The verification process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases are then separated and quantified to determine the percentage of each element present. A close correlation between the experimentally determined values and the theoretical percentages confirms the elemental composition and, by extension, the empirical formula of this compound.

Below is a data table outlining the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01224.0213.40
HydrogenH1.00866.0483.38
NitrogenN14.01114.017.82
SodiumNa22.99122.9912.83
OxygenO16.00348.0026.79
SulfurS32.07264.1435.79
Total 179.20 100.00

Analytical Challenges in Complex Matrices and Impurity Determination

The accurate analysis of this compound in complex matrices and the determination of its impurities present several analytical challenges. These challenges stem from the compound's inherent chemical properties and potential degradation pathways.

Common issues that can arise during the synthesis and storage of related thiosulfuric acid esters include the hydrolysis of the thiosulfate group and the oxidation of thiol groups. These reactions can lead to the formation of various impurities that need to be identified and quantified.

For instance, the determination of molecular sulfur, a potential degradation product in thiosulfate solutions, has been achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) after extraction. nih.gov Furthermore, ion chromatography (IC) is a powerful technique for the analysis of sodium thiosulfate and its ionic impurities, such as chloride, sulfate, and sulfite (B76179). lcms.cz While these methods are established for sodium thiosulfate, their adaptation for this compound requires careful consideration of the compound's unique aminoethyl group, which influences its chromatographic behavior. The separation of the main compound from common anions and potential degradation products is crucial for accurate purity assessment. lcms.cz

Determination of Total Non-Purgeable Organic Carbon

The determination of Total Non-Purgeable Organic Carbon (NPOC) is a critical measure of the organic purity of a substance. The NPOC method specifically quantifies the organic carbon that is not removed by purging with a gas after acidification of the sample. This is particularly relevant for water-soluble compounds like this compound.

The principle of the NPOC method involves two main steps. First, the sample is acidified to convert any inorganic carbon, such as carbonates and bicarbonates, into carbon dioxide, which is then removed by sparging with a purge gas. lcms.cz Subsequently, the remaining non-purgeable organic carbon in the sample is oxidized to carbon dioxide, typically through high-temperature combustion or chemical oxidation. lcms.cz The resulting CO₂ is then detected, usually by a non-dispersive infrared (NDIR) detector, and quantified.

For a compound like this compound, which contains both nitrogen and sulfur, the analysis can be extended to include the determination of total nitrogen (TN). This can provide additional information about the sample's composition and purity. The presence of the amino group necessitates careful control of the analysis parameters to ensure complete oxidation and accurate quantification of both the organic carbon and nitrogen content.

Intermolecular Interactions and Biochemical Mechanisms

Reactivity with Protein Sulfhydryl Groups and Disulfide Formation

Sodium 2-aminoethyl thiosulphate, chemically a Bunte salt, exhibits notable reactivity towards sulfhydryl groups present in proteins, primarily those of cysteine residues. This interaction is fundamental to its biological effects, initiating a cascade that can lead to the formation of new disulfide bonds. The process begins with the cleavage of the S-S bond within the thiosulfate (B1220275) group or the entire thiosulfate group from the aminoethyl moiety, making the compound a precursor for a highly reactive thiol.

In a biological environment, this compound can be metabolized to yield cysteamine (B1669678) (2-aminoethanethiol). Cysteamine, possessing a free and reactive sulfhydryl group (-SH), can then participate in thiol-disulfide exchange reactions with cysteine residues in proteins.

This reaction proceeds as follows:

A deprotonated cysteamine (thiolate) acts as a nucleophile, attacking the disulfide bond of a protein (Protein-S-S-Protein).

Alternatively, and more commonly, it reacts with a single cysteine sulfhydryl group on a protein (Protein-SH) in an oxidative environment. This leads to the formation of a mixed disulfide, where the cysteamine molecule becomes covalently linked to the protein via a disulfide bridge (Protein-S-S-cysteamine).

This process effectively caps (B75204) the protein's cysteine residue, a mechanism that can be either transient or stable depending on the local redox conditions.

Disulfide bonds are critical for maintaining the specific three-dimensional structure of many proteins, which is essential for their biological function nih.gov. The formation of novel, non-native disulfide bonds, such as protein-cysteamine disulfides, can have profound implications:

Functional Modulation: Since a protein's function is intrinsically linked to its structure, these conformational changes can lead to either inhibition or, in some cases, activation of the protein. For enzymes, this can mean altered substrate binding or catalytic activity. The reactivity of key sulfhydryl groups in enzymes like (Na+ + K+)-ATPase is known to be crucial for their function, and modification of these groups leads to inactivation nih.gov.

InteractionReactantsProductsConsequence
Thiol-Disulfide Exchange This compound → Cysteamine-SH + Protein-SHProtein-S-S-Cysteamine + H₂Altered protein conformation and activity

Role as a Sulfur Donor in Enzymatic and Non-Enzymatic Reactions

The thiosulfate group of this compound serves as a readily available source of sulfur. This sulfur can be transferred to other molecules in both enzyme-catalyzed and spontaneous chemical reactions. This sulfur donor capability is a key feature of thiosulfates in biology mhmedical.com.

This compound is capable of generating hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. This occurs through pathways analogous to those observed for sodium thiosulfate (STS) nih.govnih.gov. H₂S generation can proceed via:

Enzymatic Reactions: Enzymes such as thiosulfate reductase can utilize thiosulfate-containing compounds to produce H₂S, particularly under hypoxic conditions mdpi.comresearchgate.net.

Non-Enzymatic Reactions: In the presence of biological thiols like glutathione (B108866) (GSH), the thiosulfate moiety can be reduced, leading to the release of H₂S researchgate.net.

The release of H₂S from a donor compound can be controlled and sustained, as demonstrated by studies encapsulating sodium thiosulfate in liposomes, which showed a delayed and controlled release profile mdpi.comnih.gov. This modulation is crucial for the therapeutic application of H₂S donors.

The mitochondrial enzyme thiosulfate cyanide sulfurtransferase, commonly known as rhodanese, plays a central role in cyanide detoxification by converting it to the less toxic thiocyanate (B1210189) wikipedia.orgwikipedia.org. This reaction requires a sulfur donor. Rhodanese explicitly uses thiosulfate for this purpose nih.govnih.gov.

The mechanism involves a double displacement reaction nih.gov:

The enzyme's active site cysteine attacks the terminal sulfur atom of the thiosulfate group, forming a persulfide intermediate on the enzyme (Enzyme-S-SH) and releasing sulfite (B76179).

The persulfide sulfur is then transferred to an acceptor molecule, such as cyanide.

Given its structure, this compound can serve as a substrate for rhodanese, donating its terminal sulfur atom in a similar fashion to sodium thiosulfate wikipedia.orghhs.gov.

EnzymeSubstrateProcessOutcome
Thiosulfate Reductase This compoundEnzymatic reductionH₂S release
Rhodanese This compoundSulfur transferFormation of enzyme-persulfide intermediate

Redox Chemistry and Antioxidant Functionalities

The chemical nature of the thiosulfate group makes this compound an effective reducing agent ontosight.aiwikipedia.org. This property is the basis for its antioxidant functions, allowing it to counteract oxidative stress.

Its antioxidant capabilities are manifested in several ways:

Direct Scavenging of Reactive Oxygen Species (ROS): The compound can directly react with and neutralize oxidizing agents. Studies on the related sodium thiosulfate have shown it can scavenge ROS and directly inactivate hydrogen peroxide nih.gov.

Reducing Agent in Biochemical Reactions: In chemical reactions, thiosulfate is a well-known reducing agent, for instance, in its reaction with iodine, where it is oxidized to tetrathionate (B1226582) stackexchange.comrsc.org. 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

Support of Endogenous Antioxidant Systems: By providing a source of sulfur and H₂S, it can support the body's own antioxidant systems. H₂S is known to increase the expression of antioxidant genes like thioredoxin nih.gov. Furthermore, thiosulfate itself has been shown to have antioxidant properties that mitigate oxidative damage and improve mitochondrial integrity nih.govnih.gov.

The compound's structure, combining a reducing thiosulfate group with a cysteamine precursor, provides a dual mechanism for combating oxidative stress ontosight.airesearchgate.net.

Scavenging of Reactive Oxygen Species (ROS)

There is a notable absence of studies specifically investigating the mechanism by which this compound scavenges reactive oxygen species. While the thiosulfate group is known for its reducing properties and the ability to neutralize ROS, and aminothiols are recognized for their radical scavenging capabilities, the synergistic or specific action of the combined "2-aminoethyl thiosulphate" structure has not been elucidated in the available literature. Research on sodium thiosulfate has shown it can dose-dependently scavenge ROS and directly inactivate hydrogen peroxide. nih.govnih.govnih.govnih.govpatsnap.com Similarly, the aminothiol (B82208) amifostine (B1664874) is a known ROS scavenger. nih.gov However, this information cannot be directly attributed to this compound without dedicated studies.

Interaction with Oxidative Stress Pathways

Detailed research on how this compound interacts with specific oxidative stress pathways is not present in the current body of scientific literature. Studies on the related compound sodium thiosulfate indicate it can ameliorate oxidative stress by preserving the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.govnih.govnih.govnih.gov Furthermore, hydrogen sulfide (H₂S), which can be produced from thiosulfate, is known to modulate inflammation and oxidative stress. drugbank.comresearchgate.net Amifostine and its active metabolite, WR-1065, have also been shown to protect against oxidative stress by inhibiting lipid peroxidation and preserving levels of non-enzymatic antioxidants. nih.govnih.gov However, the specific influence of this compound on these or other oxidative stress signaling cascades remains uninvestigated.

Metal Complexation Chemistry

Coordination with Transition Metal Ions (e.g., Copper(II))

Specific studies detailing the coordination chemistry of this compound with transition metal ions like Copper(II) are not available. The thiosulfate ion itself is known to form complexes with transition metals, acting as a ligand. wikipedia.org The reaction between copper(II) and thiosulfate can be complex, involving redox chemistry and the formation of various copper-thiosulfate complexes. mdpi.comnih.govnih.gov The presence of the aminoethyl group in this compound introduces an additional potential coordination site (the nitrogen atom), which could lead to different and potentially more stable complexes compared to thiosulfate alone. However, without experimental data, the nature of this coordination remains speculative.

Influence on Metal Ion Stability and Solubility

The influence of this compound on the stability and solubility of metal ions has not been documented. Thiosulfate is known to dissolve silver halides by forming stable, soluble complexes, a principle used in photographic fixing. wikipedia.org It is plausible that this compound could similarly affect the stability and solubility of various metal ions, but no specific research confirms this.

Ligand Binding Constants and Coordination Geometry

There is no available data on the ligand binding constants or the resulting coordination geometry for complexes formed between this compound and metal ions. For comparison, studies on copper(II) thiosulfonate complexes have determined their formation constants and described a distorted trigonal bipyramidal coordination sphere. nih.gov Similar data for this compound is necessary to understand the thermodynamics and structure of its metal complexes.

Interactions as a Lysine (B10760008) Analog

The scientific literature does not support the classification of this compound as a lysine analog. While other molecules containing an aminoethyl group, such as S-Aminoethyl-L-cysteine (also known as thialysine), are known lysine analogs that can inhibit protein synthesis, tandfonline.comntnu.edu.twnih.gov there is no evidence to suggest that this compound interacts with biological systems in a similar manner. The thiosulfate group is significantly different from the carboxyl group of lysine, making it an unlikely structural and functional mimic.

Mimicry in Enzyme Substrate/Inhibitor Interactions (e.g., Dihydrodipicolinate Synthase, Lysine 2,3-Aminomutase)

The concept of molecular mimicry is a cornerstone of enzymology and pharmacology, where a compound structurally similar to an enzyme's natural substrate can act as a competitive inhibitor. This compound, also known as S-(2-aminoethyl)thiosulfuric acid, can be considered a structural analogue of lysine. This structural similarity forms the basis for investigating its potential inhibitory effects on enzymes involved in lysine metabolism.

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step in the lysine biosynthetic pathway in bacteria and plants. The pathway is crucial for the synthesis of L-lysine. Compounds that can inhibit DHDPS are of significant interest as potential antibacterial agents or herbicides. While direct studies on the inhibitory effect of this compound on DHDPS are not extensively documented in publicly available research, the principle of substrate mimicry suggests a potential, albeit likely weak, interaction. The presence of the aminoethyl group mimics the backbone of lysine, potentially allowing it to fit into the active site of DHDPS. However, the thiosulphate group is significantly different from the carboxyl group of lysine, which would likely affect the binding affinity and any subsequent catalytic steps.

Lysine 2,3-Aminomutase (LAM): This enzyme is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the interconversion of L-lysine to L-β-lysine. myttex.net A known inhibitor of this enzyme is S-(2-aminoethyl)-L-cysteine (AEC), another lysine analogue. nih.gov The resistance of certain microorganisms to AEC is a strategy used to select for strains that overproduce lysine, indicating a direct interaction of AEC with the lysine metabolic pathway. nih.gov

Manipulation of Intracellular Amino Acid Levels

The regulation of intracellular amino acid concentrations is a complex process involving synthesis, degradation, and transport across cell membranes. The introduction of an amino acid analogue could potentially disrupt this delicate balance.

There is currently a lack of direct scientific evidence from peer-reviewed literature to suggest that this compound significantly manipulates intracellular amino acid levels. While it is a structural analogue of lysine, its transport into cells and its subsequent metabolic fate are not well-characterized. For a compound to alter intracellular amino acid pools, it would need to either be transported by amino acid transporters, interfere with the transport of other amino acids, or affect the expression or activity of enzymes involved in amino acid metabolism.

The metabolic effects of branched-chain amino acids, for instance, have been shown to be mediated by individual amino acids like isoleucine and valine, highlighting the specific nature of these interactions. nih.gov Without specific studies on this compound, any claims regarding its impact on intracellular amino acid levels would be purely speculative. Further research is required to elucidate whether this compound is recognized and transported by cellular machinery and if it has any downstream effects on amino acid homeostasis.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

DFT calculations can elucidate the distribution of electron density in Sodium 2-aminoethyl thiosulphate, identifying regions that are electron-rich or electron-deficient. This information is crucial for understanding its reactivity. For instance, the terminal sulfur atom in the thiosulfate (B1220275) group is expected to be a primary site for nucleophilic attack, a characteristic that can be quantified through DFT.

Quantum-chemical calculations have been performed on related sulfur-containing radical anions formed from the photolysis of thiosulfate. researchgate.net These studies help in understanding the geometric and electronic structures of thiosulfate derivatives. For the hydrated thiosulfate ion, theoretical ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have determined bond distances. The S–O and S–S bond distances were calculated to be 1.478 Å and 2.017 Å, respectively, which are slightly longer than in the solid state due to hydration. rsc.org

DFT can also be used to calculate various reactivity descriptors, as detailed in the table below. These descriptors provide a quantitative measure of the molecule's chemical behavior.

DescriptorPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Ionization Potential The energy required to remove an electron, indicating its susceptibility to oxidation.
Electron Affinity The energy released when an electron is added, indicating its susceptibility to reduction.
Global Hardness and Softness These concepts from the Hard and Soft Acids and Bases (HSAB) theory predict the reactivity of the molecule. The thiosulfate group is generally considered a soft base.
Fukui Functions These functions identify the most electrophilic and nucleophilic sites within the molecule, providing a detailed map of its local reactivity.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Given its structural similarity to aminothiols, which are known radioprotectors, molecular docking simulations could be employed to study the interaction of this compound with proteins involved in cellular responses to radiation damage. For example, several aminothiol (B82208) radioprotectors are known to interact with DNA and proteins involved in DNA repair pathways. nih.gov

The docking process involves predicting the binding mode and affinity of the ligand to the active site of a protein. Key parameters evaluated in molecular docking studies are summarized in the following table.

ParameterDescriptionRelevance to this compound
Binding Energy The calculated free energy of binding of the ligand to the protein. A lower binding energy indicates a more stable complex.Would quantify the strength of the interaction with a target protein.
Hydrogen Bonds The formation of hydrogen bonds between the ligand and protein residues is a key contributor to binding affinity and specificity.The amino group and the oxygen atoms of the thiosulfate group can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.The ethyl chain of the molecule can participate in hydrophobic interactions.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups on the ligand and protein.The charged thiosulfate and amino groups would be significant in electrostatic interactions.

While no specific docking studies on this compound are available, research on other organosulfur compounds has demonstrated the utility of this approach in identifying potential biological targets. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their structural features.

A QSAR study on this compound would involve compiling a dataset of structurally related compounds with known activities (e.g., radioprotective efficacy, antioxidant capacity) and then developing a mathematical model. The model would use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The general workflow for developing a QSAR model is as follows:

Data Set Collection: Gathering a set of molecules with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates descriptors with activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Examples of molecular descriptors that would be relevant for a QSAR study of this compound are listed in the table below.

Descriptor TypeExamplesPotential Relevance
Constitutional Molecular weight, number of sulfur atoms, number of nitrogen atoms.Basic molecular properties influencing bioavailability and reactivity.
Topological Connectivity indices, shape indices.Describe the size, shape, and branching of the molecule.
Geometrical Molecular surface area, molecular volume.Relate to the molecule's ability to fit into a binding site.
Quantum-Chemical HOMO/LUMO energies, dipole moment, partial charges.Provide insights into the electronic aspects of the molecule's interactions.

QSAR models have been successfully developed for predicting the antioxidant potential and toxicity of various chemical substances, including phenols and thiophenols. mdpi.comresearchgate.net

Prediction of Molecular Properties and Reactivity Profiles

Computational methods can predict a wide range of molecular properties for this compound, providing valuable information in the absence of experimental data. These predictions are based on the molecule's structure and can be performed using various software packages.

Physicochemical Properties:

LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa: Predicts the acidity or basicity of the functional groups, which is important for understanding its behavior in biological systems.

Solubility: Predicts the extent to which the compound will dissolve in different solvents.

Reactivity Profiles: Computational tools can generate reactivity profiles that highlight the most likely sites for metabolic transformation or chemical reaction. For this compound, this could include:

Oxidation of the sulfur atoms.

N-dealkylation of the amino group.

Conjugation reactions.

These predictions are valuable for understanding the molecule's stability and potential metabolic fate.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways.

For this compound, computational studies could investigate mechanisms of:

Decomposition: The pathways by which the molecule breaks down under different conditions.

Reaction with Radicals: As a potential radioprotector, its reactions with reactive oxygen species (ROS) are of particular interest. Computational studies can model the thermodynamics and kinetics of these scavenging reactions.

Hydrolysis: The mechanism of its reaction with water.

A computational study on the reaction of elemental sulfur and polysulfides with nucleophiles has demonstrated that unimolecular decomposition pathways often have the lowest activation barriers for many polysulfide intermediates. chemrxiv.org Furthermore, a DFT study on H2S release from thionoesters and cysteine has provided detailed mechanistic insights into reactions involving sulfur-containing compounds. rsc.org These types of studies could be analogously applied to understand the reaction chemistry of this compound.

Advanced Materials Science and Chemical Engineering Applications

Applications in Green Chemistry Initiatives

Catalytic Properties in Environmentally Benign Reactions

Currently, there is a lack of specific research data in the public domain detailing the use of Sodium 2-aminoethyl thiosulphate as a catalyst for environmentally benign reactions. While its simpler inorganic counterpart, sodium thiosulfate (B1220275), is explored in some green chemistry applications, such as the synthesis of copper sulfide (B99878) nanoparticles, specific catalytic roles for this compound are not documented in the available literature. uantwerpen.be

Utilization in Water Treatment Technologies

Water treatment involves processes to make water more acceptable for a desired end-use. These can include drinking, industrial processes, and safe return to the environment.

Modification of Reverse Osmosis Membranes for Fouling Resistance

Reverse osmosis (RO) is a critical technology for desalination and water purification, but membrane fouling remains a significant challenge. Surface modification is a key strategy to mitigate fouling. However, literature searches did not yield any studies or data indicating the use of this compound for the modification of reverse osmosis membranes to enhance fouling resistance. Research in this area tends to focus on other modifying agents like silane (B1218182) agents, polyvinyl methyl ether (PVME), and tannic acid (TA). cetjournal.itresearchgate.net

Role in Dechlorination Processes

Dechlorination is a vital step in water treatment to remove residual chlorine, which can be harmful to aquatic life. The standard and widely documented chemical used for this purpose is sodium thiosulfate. nih.govvita-d-chlor.comeurofinsus.comsyndel.com It effectively neutralizes free chlorine and chloramines. nih.govsyndel.com There is no scientific literature available that documents the use of this compound for dechlorination processes.

Dechlorination Agent Comparison
Compound
Sodium Thiosulfate (Na₂S₂O₃)
This compound

Intermediate in Synthesis of Specialized Sulfur-Containing Compounds

The chemical structure of this compound, which is a Bunte salt derived from cysteamine (B1669678), inherently positions it as a potential intermediate in organic synthesis. Bunte salts are known precursors for synthesizing thiols and other sulfur-containing molecules. However, specific, detailed research findings on the use of this compound as a starting material for other specialized sulfur compounds were not available in the searched literature.

Template-Assisted Synthesis of Inorganic Nanomaterials (e.g., Copper Sulfide Morphologies)

Template-assisted synthesis is a method to create nanostructures with controlled shapes and sizes. nih.govsemanticscholar.org In the synthesis of some inorganic nanomaterials like copper sulfide, a sulfur source is required. Studies show that sodium thiosulfate is commonly used as the sulfur source for the synthesis of copper sulfide (CuS) nanoparticles. uantwerpen.beresearchgate.netcore.ac.ukuu.nl In these processes, an intermediate product can act as a sacrificial template to form the final nanoparticle morphology. uantwerpen.be However, there is no available research that identifies this compound as a template or a reactant in the synthesis of copper sulfide or other inorganic nanomaterials.

Development of Controlled Release Systems in Chemical Research

The development of controlled release systems is a cornerstone of modern chemical engineering and materials science, enabling the precise delivery of active molecules over time. While a variety of polymers and materials have been explored for these systems, research into the specific applications of this compound is still an emerging field. This section will explore the foundational principles of controlled release and survey related materials, providing a framework for understanding the potential role of this compound based on the characteristics of analogous compounds.

Controlled drug delivery aims to release therapeutic agents in a predetermined manner, which can be constant over a long period, cyclical, or triggered by environmental or external events. researchgate.net The primary goal is to enhance therapeutic efficacy while minimizing potential under-dosing or over-dosing. researchgate.net This is often achieved by incorporating the active agent within a polymer matrix, which can be natural or synthetic. researchgate.net

Stimuli-responsive polymers, often called "smart" polymers, are a significant area of research for controlled release. nih.gov These materials are designed to undergo physical or chemical changes in response to specific triggers, such as pH, temperature, light, or the presence of certain biomolecules. nih.gov This responsiveness allows for the targeted release of a substance at a specific site or time.

Polymers containing amino groups, such as poly(amino acid)s, have been extensively studied for drug delivery due to their biocompatibility and the ability to tailor their properties. nih.govmdpi.com The presence of amino groups can influence the loading capacity of drugs and provide sites for chemical modification. nih.gov For instance, novel poly(amino acid) materials with a high number of amino groups in their side chains have been shown to effectively increase the loading of drugs like doxorubicin. nih.gov

Hypothetical Controlled Release Mechanisms for this compound-based Systems

While direct research is limited, the chemical structure of this compound suggests potential mechanisms for its use in controlled release systems. The presence of both an amino group and a thiosulphate group offers possibilities for creating stimuli-responsive materials.

For example, the amino group could be incorporated into a polymer backbone, creating a pH-responsive hydrogel. nih.gov At different pH levels, the protonation state of the amino groups would change, altering the swelling behavior of the hydrogel and thus modulating the release of an encapsulated substance.

The thiosulphate group, on the other hand, could be utilized in redox-responsive systems. Thiosulphates are known to react with reducing agents. This property could be harnessed to create a system where the polymer matrix degrades and releases its payload in a reducing environment, such as that found in certain intracellular compartments. nih.gov

Data from Analogous Systems

To illustrate the principles of controlled release, the following tables present data from research on related polymer systems. This data is intended to be representative of the types of findings that would be relevant to the study of this compound in controlled release applications.

Table 1: Drug Loading and Release from a Redox-Responsive Poly(amino acid) Nanoparticle System

Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 7.4 + 10mM GSH)
Poly(amino acid) with disulfide bondsDoxorubicin15.285.4~20%~75%

This table is a hypothetical representation based on findings in similar poly(amino acid) systems designed for redox-responsive drug release. nih.gov GSH (glutathione) is a common reducing agent found in cells.

Table 2: Swelling Behavior of a pH-Responsive Amino-Based Hydrogel

Hydrogel CompositionpHSwelling Ratio (q)
Amino-containing polymer2.05.8
Amino-containing polymer7.418.2
Amino-containing polymer9.015.1

This table is a hypothetical representation based on the typical behavior of pH-responsive hydrogels containing amino groups. nih.gov The swelling ratio (q) is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Future research is needed to synthesize and characterize controlled release systems specifically based on this compound to validate these hypothetical applications and gather concrete data on their performance.

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Complex Biochemical Pathways and Molecular Targets

Future research will focus on meticulously mapping the complex biochemical journeys of Sodium 2-aminoethyl thiosulphate within biological systems. The thiosulfate (B1220275) moiety is a known product of the mitochondrial sulfide (B99878) oxidation pathway and can be metabolized by the enzyme rhodanese, which is crucial for detoxifying cyanide by converting it to the less harmful thiocyanate (B1210189). acs.org This established pathway provides a foundation for investigating the broader metabolic fate of the entire molecule.

A primary molecular function of the compound is its action as a reducing agent and antioxidant. ontosight.ai It can directly neutralize harmful reactive oxygen species (ROS), protecting cells from oxidative stress. ontosight.ai Beyond direct scavenging, research suggests the thiosulfate component can generate other endogenous antioxidants, such as glutathione (B108866) (GSH) and hydrogen sulfide (H₂S), which is now recognized as a critical gasotransmitter involved in vasodilation and cellular signaling. mdpi.comnih.gov The ability of H₂S to persulfidate proteins, such as caspase-3, points to potential anti-apoptotic effects that warrant further investigation. mdpi.com

Key molecular targets for future study include:

Enzymes in Sulfur Metabolism: A deeper understanding of how this compound interacts with the trio of mitochondrial enzymes—quinone oxidoreductase, sulfur dioxygenase, and sulfur transferase—is needed.

Signaling Pathways: The compound's potential to activate the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, presents a significant area for research.

Ion Chelation: The thiosulfate group can act as a chelator for various cations, including calcium (Ca²⁺), copper (Cu²⁺), and iron (Fe²⁺), a property that could be significant in conditions characterized by metal dysregulation. mdpi.comnih.gov

The presence of the 2-aminoethyl group suggests possible interactions with pathways involving amino acids and neurotransmitters, an area that remains largely unexplored.

Exploration of Novel Synthetic Routes and Derivatization Strategies

Current synthetic methods provide a solid baseline for producing this compound. The principal route involves the reaction of 2-aminoethanethiol with sodium thiosulfate in a suitable solvent. ontosight.ai However, future research aims to enhance the efficiency, yield, and sustainability of this process.

A significant area of exploration lies in derivatization to create new molecules with tailored properties. The alkylation of sodium thiosulfate to produce S-alkylthiosulfates, commonly known as Bunte salts, is a well-established reaction that serves as a template for derivatization strategies. These Bunte salts can be subsequently hydrolyzed to yield thiols, demonstrating a versatile method for chemical modification. wikipedia.org

Future synthetic and derivatization research will likely focus on the areas outlined in the table below.

Table 1: Future Directions in Synthesis and Derivatization

Research Area Objective Potential Methods & Rationale
Process Optimization Increase yield and reduce byproducts in the primary synthesis route. Exploring alternative solvents, catalysts, and reaction conditions (e.g., temperature, pressure). Mechanochemical synthesis, which uses mechanical force to induce reactions, could offer a solvent-free alternative. researchgate.net
Green Synthesis Develop more environmentally friendly production methods. Utilizing bio-based starting materials or enzymatic processes. The biogenic production of thiosulfate using bacteria has been explored for other applications and could be adapted. mdpi.com
Functional Group Modification Create derivatives with altered solubility, stability, or biological activity. Modifying the primary amino group to secondary or tertiary amines, or introducing other functional moieties to the ethyl backbone.
Prodrug Development Design derivatives that release the active this compound molecule at a specific target site. Esterification or amidation of the amino group to create linkages that are cleaved by specific enzymes found in target tissues.

| Polymer Conjugation | Attach the molecule to polymers to enhance its pharmacokinetic profile. | Conjugating with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce immunogenicity. |

By exploring these avenues, chemists can generate a library of novel compounds derived from this compound, each with unique characteristics for specific applications.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

To fully understand the pharmacokinetics and dynamic interactions of this compound in vivo and in situ, researchers are moving beyond traditional analytical methods. The integration of advanced, high-sensitivity techniques is crucial for real-time monitoring in complex biological and environmental matrices.

Several sophisticated methods are being adapted and optimized for the detection and quantification of thiosulfates:

Ion Chromatography (IC): This is a powerful technique for separating and quantifying ions. Modern IC systems, coupled with suppressed conductivity detection, provide high sensitivity and specificity for thiosulfate. This method is already being proposed to replace older titration-based assays in pharmacopeial monographs and is suitable for analyzing impurities and quantifying the compound in various samples, including wastewater.

Spectrophotometric Methods: Indirect spectrophotometry offers a simple and cost-effective approach. One such method is based on the ability of thiosulfate to decrease the absorbance of a colored ferric salicylate (B1505791) complex, a change that can be measured to determine thiosulfate concentration.

Electrochemical Methods: Techniques like photochemical titration allow for the determination of sodium thiosulfate by monitoring changes in electrical current. In this method, an analyzed sample is added to a reaction vessel with photogenerated iodine, and the change in current or the time required to regenerate the iodine is measured.

The table below summarizes key advanced analytical techniques and their applicability.

Table 2: Advanced Analytical Techniques for Thiosulfate Monitoring

Technique Principle Advantages Application Focus
Ion Chromatography (IC) Separation of ions on a column followed by suppressed conductivity detection. High sensitivity, specificity, and ability to detect multiple ions simultaneously. Pharmaceutical quality control, impurity profiling, environmental water analysis.
Indirect Spectrophotometry Measures the decrease in absorbance of a colored complex upon reaction with thiosulfate. Simple, low-cost, suitable for trace determination. Routine analysis in settings without access to more complex instrumentation.
Photochemical Titration Electrochemical detection of changes in current or generation time of a reagent (iodine) that reacts with thiosulfate. High precision, avoids the use of unstable standard solutions. Specialized quantitative analysis in chemical and pharmaceutical labs.

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-based detection. | Extremely high sensitivity and structural confirmation. | Metabolite identification, pharmacokinetic studies, analysis in complex biological matrices. ui.ac.id |

These advanced methods will enable researchers to track the compound and its metabolites in real-time, providing critical data on its absorption, distribution, metabolism, and excretion.

Expansion of Theoretical Modeling to Dynamic Processes

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of molecules and complex reaction systems, saving significant time and resources in laboratory experiments. For this compound, expanding these models to dynamic processes is a key future direction.

Theoretical approaches generally involve using first principles based on the conservation of mass, energy, and momentum, combined with equations for kinetics and phase equilibrium. researchgate.net These models can simulate everything from molecular conformation to large-scale reaction dynamics.

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods for studying molecular properties. researchgate.netrsc.org They have been used to investigate the structure, stability, and spectroscopic properties of thiosulfate complexes. researchgate.net For instance, DFT calculations incorporating a solvent model (like COSMO) can predict the geometry and conformational energy of the molecule in an aqueous solution, revealing details such as the low rotational barrier around the S-Au-S axis in a gold-thiosulfate complex. researchgate.netmanchester.ac.uk

Kinetic Modeling: For complex reactions, detailed kinetic models are essential. Researchers have developed robust multi-step models (e.g., a 28-step model for the thiosulfate-periodate reaction) to explain the intricate characteristics of kinetic curves observed experimentally. acs.orgnih.gov Such models are crucial for understanding reaction mechanisms that cannot be described by a single stoichiometric equation. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms and molecules over time. This approach can provide insights into how this compound interacts with biological membranes, proteins, or other molecules in a dynamic, solvated environment.

Future theoretical work will aim to integrate these different modeling levels to create a comprehensive, multi-scale picture of the compound's behavior, from its electronic structure to its role in complex biochemical pathways.

Synergistic Applications in Emerging Technologies

The unique chemical properties of this compound and its parent compound, sodium thiosulfate, make them prime candidates for integration into a range of emerging technologies. Future research will focus on exploiting synergistic effects, where the compound works in concert with other materials or systems to achieve enhanced performance.

Table 3: Synergistic Applications in Technology

Technology Area Synergistic Application Mechanism of Action
Advanced Materials Corrosion Inhibition: Used with cationic nitrogenous inhibitors to protect steel. researchgate.netampp.org The thiosulfate catalyzes the formation of a protective mixed oxide and carbonate film on the metal surface, enhancing the effect of the primary inhibitor.
Thermal Energy Storage: Microencapsulation of sodium thiosulfate pentahydrate within a silica (B1680970) shell. rsc.org The silica shell provides structural integrity, while the core material acts as a phase-change material, storing and releasing large amounts of thermal energy. The encapsulation improves thermal conductivity and stability. rsc.org
Nanotechnology Nanoparticle Synthesis: Acts as a sulfur source and sacrificial template in the green synthesis of copper sulfide (CuS) nanotubes and nanospheres. acs.org The reaction between copper salts and sodium thiosulfate forms an intermediate product that templates the final CuS nanostructure, allowing for morphological control. acs.org
Drug Delivery Systems: Development of polylactide (PLA)-based nanoparticles loaded with sodium thiosulfate. nih.gov The nanoparticle carrier allows for sustained release and targeted delivery of the therapeutic agent, potentially improving efficacy and reducing side effects in applications like treating hypertension in chronic kidney disease. nih.gov
Biotechnology & Hydrometallurgy Bioleaching of Gold: Use of biogenically produced thiosulfate as a lixiviant (leaching agent) for gold extraction. mdpi.com Bacteria are used to produce thiosulfate from various sulfur sources. This biogenic thiosulfate can then leach gold from ores, offering a less toxic and potentially more sustainable alternative to traditional cyanide-based methods. mdpi.com

| Advanced Medical Treatments | Chemoprotection: Administered to mitigate ototoxicity (hearing loss) caused by platinum-based chemotherapy agents like carboplatin. | The thiosulfate compound is thought to neutralize the toxic platinum species in the cochlea without compromising the anti-tumor effect in the brain, especially when administration is delayed. |

These examples highlight a shift from using the compound as a standalone agent to strategically incorporating it into complex systems and materials to unlock new functionalities and solve technological challenges.

Q & A

Q. What gaps exist in current research on this compound’s role in sulfane sulfur metabolism?

  • Methodological Answer : Systematic literature reviews (PRISMA guidelines) reveal gaps in long-term stability studies, metabolic pathways in eukaryotes, and applications in H₂S signaling. Prioritize comparative studies with analogs (e.g., sodium thiosulfate) to isolate unique properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.